2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
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Overview
Description
2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole is a complex organic compound featuring a unique combination of functional groups This compound is characterized by the presence of an ethylsulfanyl group, a methoxyphenyl group, and a trifluoromethylphenyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the ethylsulfanyl, methoxyphenyl, and trifluoromethylphenyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The ethylsulfanyl group may participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
- 2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
- 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(difluoromethyl)phenyl]-1H-imidazole
Uniqueness
The unique combination of the ethylsulfanyl, methoxyphenyl, and trifluoromethylphenyl groups in 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole imparts distinct chemical properties, such as enhanced lipophilicity and reactivity. These properties make it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c1-3-26-18-23-12-17(13-7-9-16(25-2)10-8-13)24(18)15-6-4-5-14(11-15)19(20,21)22/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZXMWOVVAKVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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